A Comprehensive Technical Guide to the Physical and Chemical Properties of Dicetyl Peroxydicarbonate
A Comprehensive Technical Guide to the Physical and Chemical Properties of Dicetyl Peroxydicarbonate
For Researchers, Scientists, and Drug Development Professionals
Dicetyl peroxydicarbonate, also known as dihexadecyl peroxydicarbonate, is an organic peroxide characterized by its high reactivity and sensitivity to heat.[1][2] This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its characterization, and key safety and handling considerations.
Physical and Chemical Properties
Dicetyl peroxydicarbonate is a white, granular, crystalline solid with a faint odor.[3][4][5] It is primarily used as a polymerization initiator for various monomers, including vinyl chloride, acrylates, and methacrylates.[3][6] Its utility in these applications stems from its thermal instability, which allows for the generation of free radicals upon heating.[5]
The key physical and chemical properties of dicetyl peroxydicarbonate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₆₆O₆ | [1][3] |
| Molecular Weight | 570.9 g/mol | [1][3] |
| Appearance | White powder/granular crystalline solid | [3][5] |
| Melting Point | 52 °C (decomposes) | [3][7] |
| Boiling Point | 592.2 °C at 760 mmHg (Predicted) | [3][8] |
| Density | 0.936 g/cm³ | [3][8] |
| Bulk Density | 0.4 - 0.6 g/cm³ | [3] |
| Water Solubility | 1 µg/L at 20 °C (Slightly soluble) | [3][7][9] |
| Solubility in other solvents | Soluble in ketones and aromatic hydrocarbons. | [10] |
| Vapor Pressure | 5.39 x 10⁻¹⁴ mmHg at 25 °C | [3] |
| Flash Point | 237.6 °C | [3][8] |
| Refractive Index | 1.458 | [3][8] |
| Active Oxygen Content | 2.80% | [11] |
| CAS Number | 26322-14-5 | [1][3] |
Chemical Properties and Reactivity
Dicetyl peroxydicarbonate is a thermally unstable compound.[11] It is highly sensitive to heat, and its storage requires stringent temperature control measures.[1][4] The substance can decompose violently or explosively at temperatures between 0-10 °C due to a self-accelerating exothermic decomposition.[1][2][3] Several explosions have been reported due to shock, heat, or friction.[1][4] To mitigate its explosion hazard, it is often mixed with inert solids.[1][2]
The self-accelerating decomposition temperature (SADT) for dicetyl peroxydicarbonate is 40°C.[5][11] The recommended control temperature for storage is 30°C, with an emergency temperature of 35°C.[11]
The major decomposition products upon combustion or thermal decomposition include carbon dioxide, carbon monoxide, and hexadecanol.[4][5]
Dicetyl peroxydicarbonate is a strong oxidizing agent.[1][2] It is incompatible with and can be caused to decompose by contact with amines, certain metals, acids, alkalis, heavy metal compounds (like accelerators and driers), and reducing agents.[1][5][11] It does not react rapidly with air or water.[1][8]
Experimental Protocols
Detailed experimental protocols for dicetyl peroxydicarbonate are not extensively published in readily available literature. However, standard analytical techniques for organic peroxides can be applied for its characterization and analysis.
A common method for the synthesis of dicetyl peroxydicarbonate involves the reaction of cetyl chloroformate with hydrogen peroxide in the presence of an alkali metal hydroxide.[12][13] Recent studies have explored the use of microreactors to achieve a highly pure product with a high yield in a short reaction time under safe conditions.[12]
Characterization of the final product typically involves:
-
Iodometric Titration: This is a standard method to determine the active oxygen content and assay of the peroxide. The peroxide reacts with an excess of iodide ions in an acidic solution, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): This spectroscopic technique is used to confirm the chemical structure of the synthesized dicetyl peroxydicarbonate by identifying the chemical shifts and integration of the protons in the molecule.[12]
The thermal stability and decomposition kinetics of organic peroxides are critical for safe handling and storage.
-
Heat Accumulation Storage Test (HAST): This is the recognized method for determining the Self-Accelerating Decomposition Temperature (SADT) of organic peroxides.[11] The test involves storing a sample of the substance in its original packaging at a specific temperature and monitoring for any self-heating.
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal decomposition of dicetyl peroxydicarbonate. It measures the heat flow into or out of a sample as it is heated, allowing for the determination of the onset temperature of decomposition and the heat of decomposition.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can provide information about the decomposition temperature range and the mass loss associated with the formation of volatile decomposition products.
Visualizations
Caption: Simplified workflow for the synthesis of Dicetyl Peroxydicarbonate.
Caption: Logical pathway of thermal decomposition for Dicetyl Peroxydicarbonate.
Caption: Key logical considerations for the safe handling and storage of Dicetyl Peroxydicarbonate.
References
- 1. Dicetyl peroxydicarbonate | C34H66O6 | CID 62810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DICETYL PEROXYDICARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. lookchem.com [lookchem.com]
- 4. Dicetyl peroxydicarbonate | 26322-14-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Perkadox 24L Dicetyl peroxydicarbonate [nouryon.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. orgperox.com [orgperox.com]
- 11. nouryon.com [nouryon.com]
- 12. researchgate.net [researchgate.net]
- 13. EP1226118B1 - Method for producing peroxydicarbonates and their use in the radical polymerization of monomers - Google Patents [patents.google.com]
